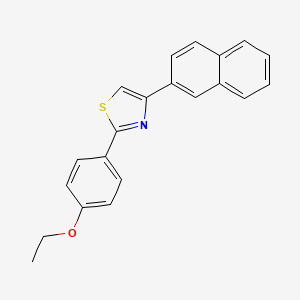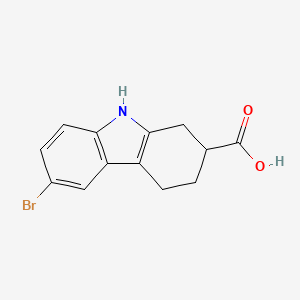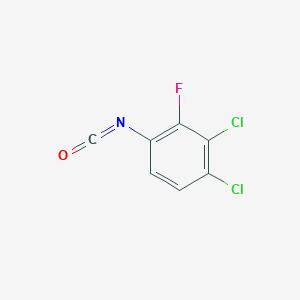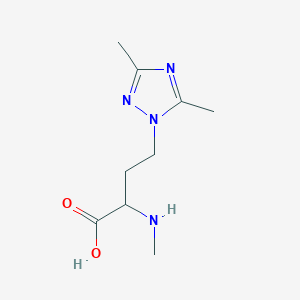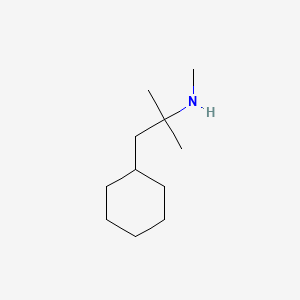
Cyclohexaneethylamine, N,alpha,alpha-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneethylamine, N,alpha,alpha-trimethyl- is an organic compound with the molecular formula C11H23N It is a derivative of cyclohexane and is characterized by the presence of an ethylamine group substituted with three methyl groups at the nitrogen and alpha positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneethylamine, N,alpha,alpha-trimethyl- typically involves the alkylation of cyclohexane with ethylamine in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of catalysts to increase the yield and efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexaneethylamine, N,alpha,alpha-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, simpler amines, and various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneethylamine, N,alpha,alpha-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Cyclohexaneethylamine, N,alpha,alpha-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanemethanol, alpha,alpha,4-trimethyl-: Similar in structure but with a hydroxyl group instead of an ethylamine group.
Benzeneethanamine, N,alpha,alpha-trimethyl-: Contains a benzene ring instead of a cyclohexane ring.
Uniqueness
Cyclohexaneethylamine, N,alpha,alpha-trimethyl- is unique due to its specific substitution pattern and the presence of the ethylamine group. This gives it distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
5368-87-6 |
|---|---|
Molekularformel |
C11H23N |
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
1-cyclohexyl-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C11H23N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
YKQUXAOJBNWCJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CCCCC1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)
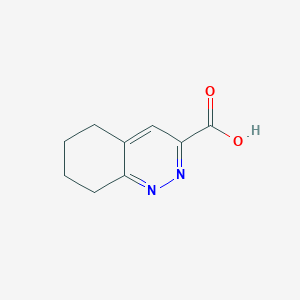
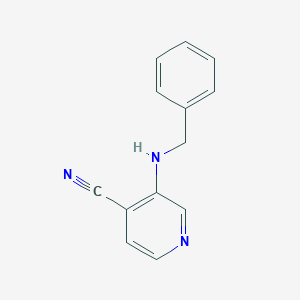
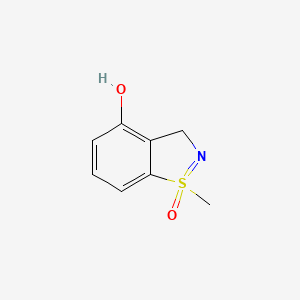
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)
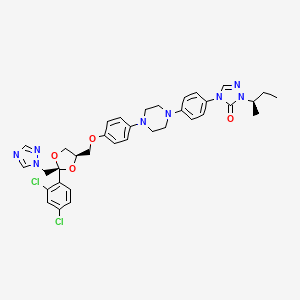
![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
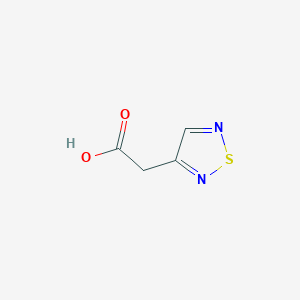
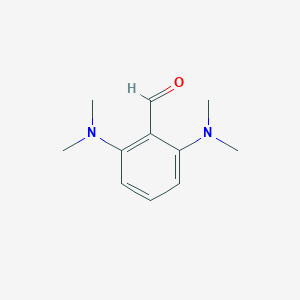
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
